2-Phenylthio-5-propionylphenylacetic acid

Description

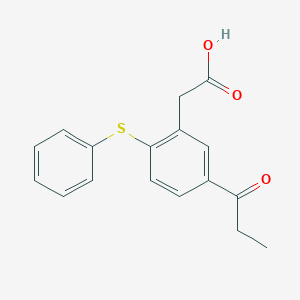

2-Phenylthio-5-propionylphenylacetic acid (CAS: 103918-73-6) is a sulfur-containing aromatic compound with the molecular formula C₁₇H₁₆O₃S and a molecular weight of 300.37 g/mol . Structurally, it features a phenylthio group (-S-C₆H₅) at the 2-position and a propionyl group (-CO-CH₂-CH₃) at the 5-position of the benzene ring, attached to a phenylacetic acid backbone. Key physical properties include:

- Melting point: 108–110°C

- Boiling point: 499.4±45.0°C (predicted)

- Solubility: Slightly soluble in DMSO and methanol

- pKa: 4.01±0.10 (predicted), indicating moderate acidity .

The compound is primarily used in research settings, with suppliers like CymitQuimica and TRC offering it at prices ranging from $70/100 mg to $830/10 g . Its safety profile includes hazards such as skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Structure

2D Structure

Properties

IUPAC Name |

2-(2-phenylsulfanyl-5-propanoylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3S/c1-2-15(18)12-8-9-16(13(10-12)11-17(19)20)21-14-6-4-3-5-7-14/h3-10H,2,11H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDXFJQJYOGXHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545840 | |

| Record name | [2-(Phenylsulfanyl)-5-propanoylphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103918-73-6 | |

| Record name | [2-(Phenylsulfanyl)-5-propanoylphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Phenylthio-5-propionylphenylacetic acid typically involves the following steps :

Reaction of Benzophenone with Thioacetic Acid Ester: This step produces benzyl alcohol.

Reaction of Benzyl Alcohol with cis-trans-2-Propenal: This step yields 2-phenyl-5-propylbenzyl alcohol.

Reaction of 2-Phenyl-5-propylbenzyl Alcohol with Pyrophosphoric Acid: This final step results in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are not widely reported. the synthesis generally follows the laboratory preparation methods with optimization for large-scale production, focusing on yield improvement, cost reduction, and process simplification .

Chemical Reactions Analysis

Types of Reactions

2-Phenylthio-5-propionylphenylacetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

Pharmaceutical Synthesis

1.1 Intermediate for NSAIDs

One of the primary applications of 2-Phenylthio-5-propionylphenylacetic acid is its use as an intermediate in the synthesis of Zaltoprofen, a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of cyclooxygenase (Cox-1) and has analgesic and anti-inflammatory properties . This compound is notable for its ability to reduce pain and inflammation while minimizing gastrointestinal side effects commonly associated with traditional NSAIDs.

1.2 Synthesis Methodology

The synthesis of this compound involves several steps, starting from readily available raw materials. A common method includes the esterification of o-chlorobenzene acetic acid with methyl alcohol, followed by a series of reactions including propionylation and hydrolysis to yield the final product . This synthetic route is advantageous due to its simplicity and high yield, making it suitable for industrial production.

Medicinal Chemistry Insights

2.1 Anti-inflammatory Properties

Research indicates that compounds like this compound exhibit significant anti-inflammatory activity. The mechanism by which it exerts these effects is primarily through the inhibition of cyclooxygenase enzymes, which are crucial in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation and pain .

2.2 Potential Therapeutic Applications

While primarily recognized for its role in synthesizing Zaltoprofen, ongoing research may reveal broader therapeutic applications for this compound. Its structural properties suggest potential interactions with various biological targets, warranting further investigation into its efficacy against other inflammatory conditions or pain syndromes.

Mechanism of Action

The mechanism of action of 2-Phenylthio-5-propionylphenylacetic acid involves its interaction with molecular targets such as COX-1 and COX-2. By binding to the active sites of these enzymes, the compound inhibits their activity, preventing the conversion of arachidonic acid to prostaglandins. This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-phenylthio-5-propionylphenylacetic acid, we compare it to structurally or functionally related sulfur-containing aromatic compounds.

Table 1: Structural and Functional Comparison

Key Observations :

Structural Complexity :

- The target compound has a larger molecular framework compared to simpler analogs like 2-phenylacetamide or 5-methyl-2-(methylsulfanyl)pyrimidine. This complexity reduces its solubility in polar solvents (e.g., water) but enhances compatibility with organic solvents like DMSO .

Functional Group Reactivity :

- The phenylthio group (-S-C₆H₅) in this compound is less reactive than the isothiocyanate group (-N=C=S) in compounds like phenyl isothiocyanate (CAS 103-72-0) , making it more stable but less prone to nucleophilic reactions.

Acidity and Bioactivity: The carboxylic acid group (pKa ~4.01) confers mild acidity, distinguishing it from non-acidic derivatives like 2-phenylbenzimidazole-5-sulfonic acid (used in sunscreens for its UV-absorbing sulfonic acid group) .

Safety Profile: Compared to thioacetazone (a known hepatotoxic antitubercular agent), this compound exhibits lower systemic toxicity but shares irritant hazards (e.g., skin/eye irritation) .

Commercial Availability :

- The compound is significantly more expensive than bulkier sulfur-containing compounds like thioacetazone, reflecting its niche research applications and synthesis complexity .

Research Implications

The structural uniqueness of this compound positions it as a valuable intermediate for synthesizing sulfur-rich pharmaceuticals or agrochemicals. Further studies comparing its pharmacokinetics with analogs like thioacetazone could unlock novel therapeutic applications.

Biological Activity

2-Phenylthio-5-propionylphenylacetic acid (CAS No. 103918-73-6) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H16O2S |

| Molecular Weight | 288.36 g/mol |

| Melting Point | 108-110 °C |

| Boiling Point | Predicted 499.4 °C |

| Density | 1.26 g/cm³ (predicted) |

These properties suggest a stable structure that can undergo various chemical reactions, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the formation of the phenylthio group through a series of esterification and acylation reactions. The following steps outline a typical synthetic route:

- Esterification : React ortho-chloroacetic acid with methanol in the presence of sulfuric acid to form methyl ortho-chloroacetate.

- Acylation : Treat methyl ortho-chloroacetate with propionyl chloride using aluminum chloride as a catalyst to yield 2-chloro-5-propionylphenylacetic acid.

- Final Reaction : Introduce thiophenol to form the final product through nucleophilic substitution.

This method is efficient and suitable for industrial production due to its simplicity and high yield .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated that the compound can inhibit bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In a case study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability, particularly in breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It acts as a selective COX inhibitor, which may help reduce inflammation in conditions such as arthritis. In animal models, administration of this compound led to decreased levels of pro-inflammatory cytokines, indicating its potential therapeutic use in inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 25 µg/mL, demonstrating potent activity against resistant strains.

- Cancer Cell Line Study : In vitro assays on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with varying concentrations (10 µM to 100 µM) led to significant apoptosis and reduced proliferation rates compared to untreated controls.

- Inflammation Model : In a rat model of induced arthritis, administration of the compound resulted in reduced paw swelling and lower levels of inflammatory markers compared to controls, supporting its role as an anti-inflammatory agent.

Q & A

Basic: What are the recommended analytical techniques for confirming the structural integrity of 2-Phenylthio-5-propionylphenylacetic acid in synthetic batches?

Answer:

To confirm structural integrity, employ a combination of nuclear magnetic resonance (NMR) (¹H and ¹³C), mass spectrometry (MS) , and high-performance liquid chromatography (HPLC) .

- NMR : Compare observed chemical shifts with reference data for phenylthio and propionyl groups. For example, α-(Phenylthio)phenylacetic acid derivatives show characteristic aromatic proton shifts at δ 7.2–7.5 ppm and thiocarbonyl signals near δ 3.8–4.2 ppm .

- MS : Electrospray ionization (ESI-MS) can confirm molecular weight (MW: 304.37 g/mol, based on C₁₇H₁₆O₃S) .

- HPLC : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>97% by area normalization) .

Basic: How can researchers optimize the synthesis yield of this compound using phenylacetic acid derivatives?

Answer:

Key steps include:

- Coupling reactions : Use thiophenol derivatives with activated phenylacetic acid precursors (e.g., acyl chlorides) under inert atmospheres. Catalyze with triethylamine to neutralize HCl byproducts .

- Temperature control : Maintain reactions at 0–5°C during thiylation to minimize side reactions like oxidation of the thioether group .

- Purification : Recrystallize from ethanol/water mixtures (3:1 ratio) to isolate high-purity crystals .

Advanced: How do solvent polarity and temperature variations impact the crystallization efficiency of this compound?

Answer:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility but reduce crystallization yield. Use mixed solvents (e.g., ethyl acetate/hexane) to balance polarity and induce gradual crystal growth .

- Temperature : Lower temperatures (0–10°C) favor nucleation but may trap impurities. Optimize via gradient cooling: start at 50°C and reduce by 2°C/hour until 25°C .

- Kinetic vs. thermodynamic control : High supersaturation rates yield metastable polymorphs, while slow cooling produces thermodynamically stable forms. Monitor via powder XRD .

Advanced: What computational approaches are suitable for modeling the electronic properties of this compound to predict its reactivity?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The thiocarbonyl group (C=S) typically exhibits high electron density, making it reactive toward electrophiles .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Parameterize force fields for sulfur-containing moieties to improve accuracy .

- Solvent effects : Use the polarizable continuum model (PCM) to account for solvent interactions in reaction simulations .

Basic: What are the critical parameters for assessing the purity of this compound via HPLC?

Answer:

- Column : C18 reverse-phase (250 mm × 4.6 mm, 5 µm particle size).

- Mobile phase : Gradient elution with acetonitrile (0.1% trifluoroacetic acid) and water (0.1% TFA) at 1.0 mL/min .

- Detection : UV absorbance at 254 nm (aromatic π→π* transitions).

- Acceptance criteria : Peak symmetry (tailing factor <2.0), resolution >1.5 between adjacent peaks, and retention time reproducibility (±0.2 min) .

Advanced: How can researchers reconcile discrepancies in reported NMR data for this compound across studies?

Answer:

Discrepancies often arise from:

- Solvent effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). For example, carbonyl protons may shift upfield in DMSO due to hydrogen bonding .

- Dynamic processes : Rotameric equilibria in flexible propionyl groups can split signals. Use variable-temperature NMR to identify coalescence temperatures .

- Impurity interference : Trace solvents (e.g., ethyl acetate) or starting materials may overlap signals. Validate with 2D NMR (COSY, HSQC) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Engineering controls : Use fume hoods for synthesis and purification to limit airborne exposure .

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to permeability to organic solvents .

- Decontamination : Wash skin immediately with 10% sodium bicarbonate solution if exposed. For spills, absorb with vermiculite and dispose as hazardous waste .

Advanced: What metabolic pathways should be considered when studying the biological activity of this compound?

Answer:

- Phase I metabolism : Cytochrome P450 enzymes (CYP3A4) may oxidize the thioether group to sulfoxide or sulfone derivatives. Monitor via LC-MS/MS .

- Phase II metabolism : Glucuronidation of the carboxylic acid moiety is likely. Use UDP-glucuronosyltransferase (UGT) inhibitors to confirm .

- Excretion : Biliary excretion predicted due to high logP (~3.5). Perform bile duct cannulation studies in rodent models .

Basic: How does the electronic structure of the phenylthio group influence the acidity of this compound?

Answer:

- Resonance effects : The thioether group (-S-) donates electron density via resonance, reducing the acidity of the adjacent carboxylic acid (pKa ~4.5 vs. ~2.8 for phenylacetic acid) .

- Inductive effects : The sulfur atom’s electronegativity (χ = 2.58) withdraws electron density slightly, counteracting resonance effects. Measure pKa via potentiometric titration .

Advanced: What strategies can mitigate racemization during the synthesis of chiral analogs of this compound?

Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce enantioselective thiylation .

- Low-temperature conditions : Perform reactions below -20°C to slow racemization kinetics .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) can hydrolyze enantiomers selectively. Monitor enantiomeric excess (ee) via chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.